N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine
Description
This compound features a 5-methoxy-substituted indole core with a phenyl group at position 2 and a sulfanyl ethyl chain at position 3, linked to a butan-1-amine moiety. Its structural complexity arises from the integration of three pharmacologically relevant groups:
- Indole scaffold: Common in bioactive molecules (e.g., serotonin, tryptamines) .
- 5-Methoxy substituent: Enhances lipophilicity and may influence receptor binding .
Structural characterization tools like SHELX (for crystallography) and ORTEP-3 (for graphical visualization) may be employed for analysis.
Properties
CAS No. |
62663-23-4 |
|---|---|
Molecular Formula |
C21H26N2OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]butan-1-amine |
InChI |
InChI=1S/C21H26N2OS/c1-3-4-12-22-13-14-25-21-18-15-17(24-2)10-11-19(18)23-20(21)16-8-6-5-7-9-16/h5-11,15,22-23H,3-4,12-14H2,1-2H3 |
InChI Key |
QOADUJJQSRGSII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCSC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the Butan-1-amine Group: The final step involves the reaction of the thioether-linked indole derivative with butan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted amines.
Scientific Research Applications
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, including serotonin receptors, which can modulate neurotransmitter activity . Additionally, the compound’s thioether linkage and amine group may contribute to its ability to interact with enzymes and proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Indole Core Modifications: The 5-methoxy group is conserved across analogs (e.g., 5-methoxytryptamine , AM-2201 derivatives ), suggesting its role in enhancing membrane permeability or receptor binding.
Sulfanyl vs. Alkyl Chains: The sulfanyl-ethyl bridge distinguishes the target from non-sulfur analogs (e.g., ). Sulfur atoms may confer resistance to oxidative degradation or enable disulfide bonding in biological systems.
Amine Chain Position and Length: Butan-1-amine in the target contrasts with butan-2-amine in AM-2201 analogs , where positional isomerism significantly affects receptor selectivity (e.g., cannabinoid vs. serotonin receptors). Shorter chains (e.g., ethylamine in 5-methoxytryptamine ) correlate with rapid metabolism but lower affinity for certain receptors.
Synthetic Strategies: Reflux in methanol () is common for indole-amine conjugates, though sulfur-containing intermediates may require specialized conditions (e.g., thiol-ene click chemistry).
Research Implications:
- Pharmacological Potential: The target’s combination of phenyl, sulfanyl, and methoxy groups may optimize receptor binding and metabolic stability compared to simpler analogs.
- Unanswered Questions: No direct bioactivity data for the target compound exists in the provided evidence; further studies should prioritize in vitro receptor profiling and ADMET assays.
Biological Activity
N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article details its biological activity based on various research findings, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole moiety with a methoxy group, which is known to influence biological activity. The presence of the sulfur atom in the side chain may also play a crucial role in its pharmacological properties.
Molecular Formula: C17H22N2O2S
Molecular Weight: 318.43 g/mol
Anticancer Activity
Research indicates that compounds containing indole structures have significant anticancer properties. The specific compound has shown promising results in various assays:
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human glioblastoma U251 and melanoma WM793 cells, showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways. Molecular dynamics simulations suggest that the compound interacts with these proteins primarily through hydrophobic interactions, enhancing its effectiveness .
Neuroprotective Effects
Indole derivatives are also recognized for their neuroprotective properties. Studies suggest that this compound may exert protective effects against neurodegenerative diseases by:
- Reducing Oxidative Stress : The compound has been shown to lower levels of reactive oxygen species (ROS) in neuronal cells, which is crucial for preventing oxidative damage associated with neurodegeneration .
- Enhancing Neurogenesis : Animal models indicate that this compound may promote neurogenesis in the hippocampus, an area critical for learning and memory, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Indole Moiety | Critical for anticancer activity |
| Sulfur Atom | Potentially increases reactivity and binding affinity |
Research shows that modifications to these groups can significantly alter the compound's efficacy and selectivity towards cancer cells .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- In Vivo Studies : A recent study demonstrated that administration of N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amines resulted in a marked reduction in tumor size in xenograft models, supporting its use as an effective anticancer agent .
- Clinical Implications : Given its dual action as both an anticancer and neuroprotective agent, there is potential for this compound to be developed into a therapeutic drug for treating cancer patients who also exhibit cognitive decline due to chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
